

Application Notes and Protocols for Assessing Niraparib R-enantiomer Efficacy

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Compound of Interest		
Compound Name:	Niraparib (R-enantiomer)	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

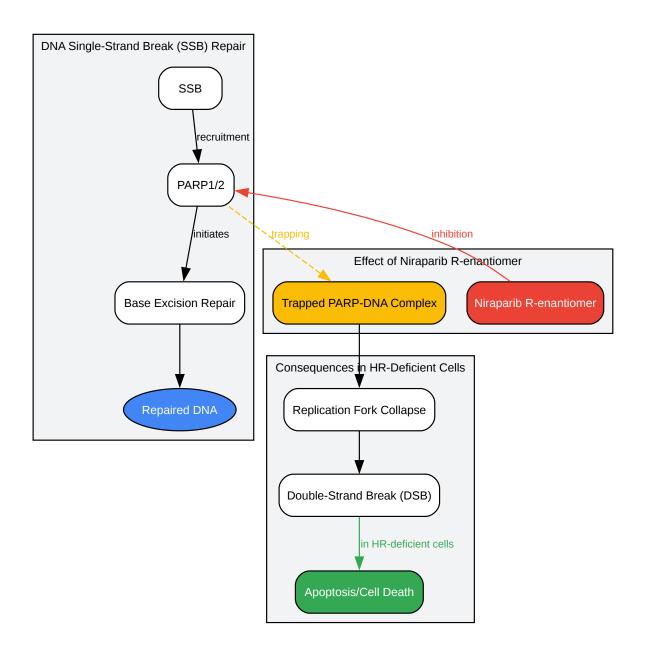
Niraparib is a potent and selective inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, PARP-1 and PARP-2, which play a critical role in DNA repair. By inhibiting PARP, Niraparib induces synthetic lethality in tumors with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations. Niraparib is a chiral molecule, and its Renantiomer has demonstrated distinct pharmacological properties. These application notes provide detailed protocols and data for assessing the efficacy of the Niraparib R-enantiomer, offering a comprehensive guide for researchers in the field of oncology and drug development.

Signaling Pathway of PARP Inhibition and Synthetic Lethality

The primary mechanism of action of Niraparib involves the inhibition of PARP enzymes, which are crucial for the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway. When PARP is inhibited, these SSBs accumulate and, during DNA replication, can lead to the formation of more cytotoxic double-strand breaks (DSBs). In cells with a functional HRR pathway, these DSBs can be efficiently repaired. However, in tumor cells with HRR defects (e.g., BRCA1/2 mutations), the accumulation of DSBs leads to genomic instability and, ultimately, cell death—a concept known as synthetic lethality. Furthermore, a key mechanism of action for many PARP inhibitors is "PARP trapping," where the inhibitor stabilizes



the PARP-DNA complex, creating a physical obstruction to DNA replication and transcription, which is even more cytotoxic than the enzymatic inhibition alone.



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Caption: PARP Inhibition and Synthetic Lethality Pathway. (Within 100 characters)



Quantitative Data Summary

The following tables summarize the in vitro efficacy of the Niraparib R-enantiomer compared to its S-enantiomer and the racemic mixture.

Table 1: In Vitro PARP Inhibition and Cellular Potency of Niraparib Enantiomers

Compound	PARP1 IC50 (nM)	PARylation EC50 (nM)	BRCA1-HeLa CC50 (nM)
Niraparib R- enantiomer	2.4	30	470
Niraparib S- enantiomer	Not Reported	4.0	34

Data sourced from commercially available information.

Table 2: In Vivo Antitumor Activity of Niraparib (Racemic) in Xenograft Models

Xenograft Model	Genetic Background	Niraparib Dose (mg/kg, daily)	Tumor Growth Inhibition (TGI) (%)
MDA-MB-436	BRCA1 mutant	25	60
50	93		
75	107		
Capan-1 (intracranial)	BRCA2 mutant	45	62
A2780	BRCA wild-type	62.5	56.4

Note: Specific in vivo efficacy data for the Niraparib R-enantiomer is not readily available in the public domain. The data presented here is for the racemic mixture of Niraparib and serves as a reference for designing in vivo studies.[1]

Experimental Protocols

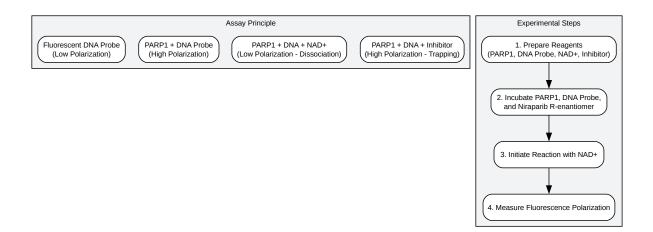


In Vitro Efficacy Assessment

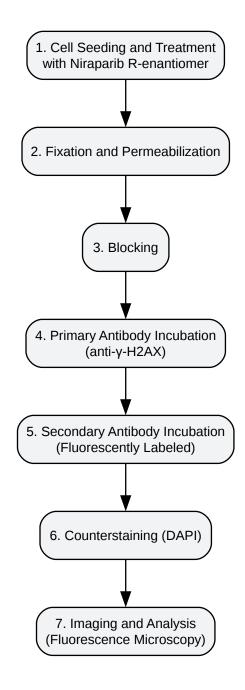
1. PARP Trapping Assay (Fluorescence Polarization)

This assay quantitatively measures the ability of an inhibitor to trap PARP1 on a fluorescently labeled DNA oligonucleotide.









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References







- 1. A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models PMC [pmc.ncbi.nlm.nih.gov]
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